![molecular formula C15H17ClO2 B13428843 2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)
2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a chloropropanoyl phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-(2-chloropropanoyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone derivatives: Compounds with similar cyclopentanone structures but different substituents.
Chloropropanoyl benzyl derivatives: Compounds with similar chloropropanoyl benzyl groups but different core structures.
Uniqueness
2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a chloropropanoyl phenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H17ClO2 |
|---|---|
Molecular Weight |
264.74 g/mol |
IUPAC Name |
2-[[4-(2-chloropropanoyl)phenyl]methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H17ClO2/c1-10(16)15(18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)17/h5-8,10,13H,2-4,9H2,1H3 |
InChI Key |
PWZIVQBBKBDMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CC2CCCC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
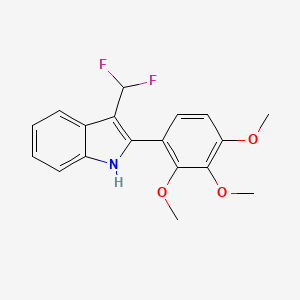
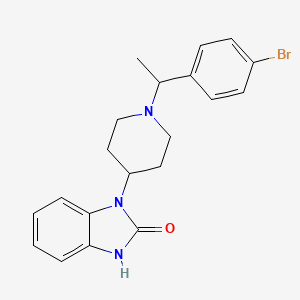

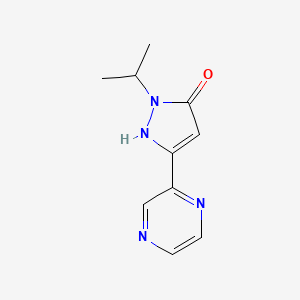
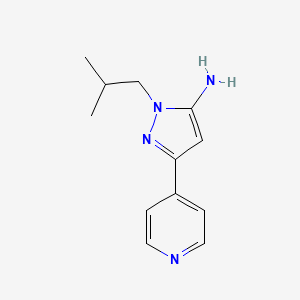
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
![1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)

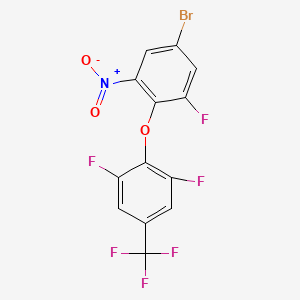
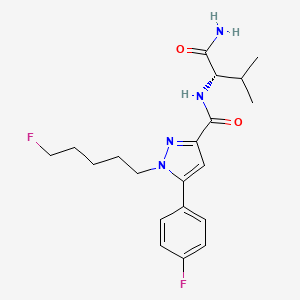
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)

